2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile is a chemical compound with the molecular formula and a molecular weight of 226.49 g/mol. It is identified by the CAS number 56207-43-3 and is also known by various synonyms, including 1,2-epoxy-2,6,6-trichlorocyclohexanecarbonitrile. This compound belongs to the class of bicyclic compounds and is characterized by its unique bicyclic structure which includes a nitrile functional group.
This compound is typically sourced from chemical suppliers such as Sigma-Aldrich, which provides it for research purposes. It falls under the category of halogenated organic compounds due to the presence of chlorine atoms in its structure. The chemical can be classified as a potential intermediate in organic synthesis and may have applications in various fields including pharmaceuticals and agrochemicals.
The synthesis of 2,2,6-trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile generally involves multi-step reactions that may include:
The molecular structure of 2,2,6-trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile features:
The structural representation can be described using SMILES notation as follows: C(C(=N)C(Cl)(Cl)C(Cl)C)C.
The compound's unique structure contributes to its reactivity and potential applications in synthetic chemistry.
2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing new derivatives.
The mechanism of action for this compound primarily revolves around its reactivity due to the presence of electrophilic sites (chlorine atoms) and nucleophilic sites (nitrile group). When subjected to nucleophiles, the chlorine atoms can leave, allowing for new bonds to form with incoming nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis.
These properties are crucial for handling and application in laboratory settings.
2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile has potential applications in:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: